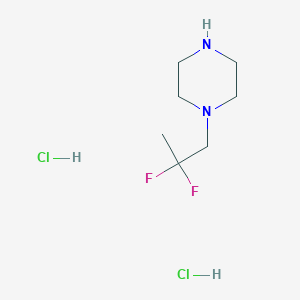

1-(2,2-Difluoropropyl)piperazine dihydrochloride

Description

1-(2,2-Difluoropropyl)piperazine dihydrochloride is a fluorinated piperazine derivative with the molecular formula C₇H₁₆Cl₂F₂N₂ and a molecular weight of 237.12 g/mol . Piperazine derivatives are widely studied for their diverse pharmacological activities, including antihistaminic, antipsychotic, and anticancer effects.

Properties

IUPAC Name |

1-(2,2-difluoropropyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2.2ClH/c1-7(8,9)6-11-4-2-10-3-5-11;;/h10H,2-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRNLCNJWGPWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCNCC1)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137600-13-4 | |

| Record name | 1-(2,2-difluoropropyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2,2-Difluoropropyl)piperazine dihydrochloride typically involves the reaction of piperazine with 2,2-difluoropropyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, and requires the presence of a base like triethylamine to facilitate the substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2,2-Difluoropropyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoropropyl group can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperazine and difluoropropanol.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,2-Difluoropropyl)piperazine dihydrochloride has diverse applications in scientific research, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

Drug Discovery: The compound serves as a building block in the development of new drugs, especially those with potential therapeutic effects on neurological disorders.

Neuroscience: Researchers utilize this compound to study the effects of difluoropropyl-substituted piperazines on neurotransmitter systems.

Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The difluoropropyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more effectively. Once inside the cells, it can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Fluorination Effects: The 2,2-difluoropropyl group in this compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like Trimetazidine (trimethoxybenzyl substituent) . Fluorinated compounds often exhibit enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies.

Aromatic vs. Aliphatic Substituents: Compounds with aryl/benzyl groups (e.g., 1-(2-fluorobenzyl)piperazine dihydrochloride ) typically target serotonin or histamine receptors due to their planar aromatic structures. In contrast, aliphatic substituents (e.g., 2,2-difluoropropyl) may favor interactions with non-aromatic enzyme active sites, as seen in anticancer research .

Pharmacological Targets :

- Serotonin Receptor Agonists : 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride selectively activates 5-HT1B/1C receptors, influencing sympathetic nerve activity and cardiovascular function .

- Antihistamines : Hydroxyzine dihydrochloride and 1-(2-fluorobenzyl)piperazine derivatives block histamine H1 receptors, reducing allergic responses .

- Anticancer Applications : Trimetazidine derivatives act as metabolic modulators, while fluorinated piperazines may interfere with DNA synthesis pathways .

Biological Activity

1-(2,2-Difluoropropyl)piperazine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds.

Structural Characteristics

This compound features a piperazine ring substituted with a difluoropropyl group. This substitution is significant as it can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. The presence of fluorine atoms is known to enhance lipophilicity and may affect the compound's interaction with biological targets.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds containing piperazine moieties often interact with various neurotransmitter receptors and enzymes. For instance, piperazine derivatives have been shown to exhibit activity against serotonin receptors, which could implicate their role in modulating neurotransmission and potentially influencing mood and anxiety disorders .

Anticancer Properties

Recent studies have indicated that piperazine derivatives, including this compound, possess notable anticancer activity. For example, compounds featuring similar piperazine structures have demonstrated cytotoxic effects against various cancer cell lines. A study reported IC50 values for related compounds against HeLa and HepG2 cell lines, indicating significant potential for development as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| Similar Piperazine Derivative | HepG2 | 4.12 |

| Doxorubicin (Control) | HepG2 | 0.21 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar piperazine derivatives have shown effectiveness against a range of bacterial strains. The presence of fluorine atoms may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects. Compounds structurally related to this compound have been identified as agonists at serotonin receptors, suggesting potential applications in treating psychiatric disorders .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine ring and the substituent groups significantly influence the biological activity of these compounds. For instance:

- Substituent Effects : Variations in the length and branching of alkyl chains attached to the piperazine can alter binding affinity and selectivity towards specific receptors.

- Fluorination : The introduction of fluorine atoms has been correlated with enhanced potency in certain biological assays.

Case Studies

- Anticancer Screening : In a recent screening of several piperazine derivatives for anticancer activity, this compound was tested against multiple cancer cell lines. Results showed promising cytotoxicity comparable to established chemotherapeutics like doxorubicin.

- Neuropharmacological Assessment : A study evaluating the binding affinity of various piperazine derivatives at serotonin receptors found that those with similar structural motifs to 1-(2,2-Difluoropropyl)piperazine exhibited significant agonistic activity, indicating potential for use in mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.